3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Overview
Description
3-Benzyl-3,6-diazabicyclo[31It is synthesized from the condensation of benzylamine and cyclopentanone. This compound possesses various biological and pharmacological properties, making it a potential candidate for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane typically involves a multi-step process. One concise synthesis method starts with inexpensive starting materials and uses straightforward chemistry. The seven-step sequence includes the protection of nitrogen atoms and the formation of the bicyclic structure . Another method involves the condensation of benzylamine with cyclopentanone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted bicyclic compounds .
Scientific Research Applications
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of novel bridged bicyclic piperazines, which are important in medicinal chemistry.
Biology: The compound’s biological properties make it a candidate for studying various biological processes.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound can mimic the fragment of meta-substituted benzenes in biologically active compounds, leading to similar physicochemical properties . This mimicry allows it to interact with various biological targets, potentially affecting different pathways.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound is a saturated isostere of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane and shares similar structural features.
3,6-Diazabicyclo[3.1.1]heptane: Another similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential pharmaceutical developments.
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOPMLUYDDHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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